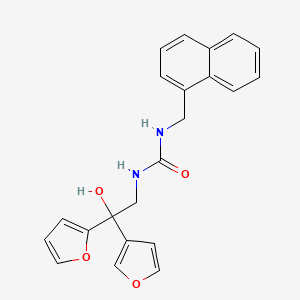

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea

Beschreibung

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a urea derivative featuring a naphthalen-1-ylmethyl group and a hydroxyethyl substituent bearing both furan-2-yl and furan-3-yl rings.

Eigenschaften

IUPAC Name |

1-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c25-21(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-15-22(26,18-10-12-27-14-18)20-9-4-11-28-20/h1-12,14,26H,13,15H2,(H2,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACZUHBKPSWDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-3-(naphthalen-1-ylmethyl)urea is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound involves the reaction of furan derivatives with naphthalenes and urea under controlled conditions. The process typically includes:

- Preparation of Furan Derivatives : Furan derivatives are synthesized through various methods, including cyclization reactions.

- Formation of Urea Linkage : The reaction of furan derivatives with urea forms the desired urea linkage, which is crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds containing furan and urea moieties exhibit significant antimicrobial properties. For instance, studies have shown that related compounds display effectiveness against various pathogens, including:

- Escherichia coli

- Staphylococcus aureus

- Salmonella typhi

Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected pathogens:

| Pathogen | MIC (mg/L) |

|---|---|

| Escherichia coli | <0.1 |

| Staphylococcus aureus | <1.0 |

| Salmonella typhi | <0.1 |

The broad-spectrum activity suggests potential use in developing new antimicrobial agents.

Anticancer Activity

In addition to antimicrobial properties, some studies have indicated potential anticancer effects. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis in cancer cell lines.

Case Study : A study evaluating the effects of similar furan-based compounds on cancer cell lines revealed significant cytotoxicity at varying concentrations. The results demonstrated a dose-dependent response, highlighting the importance of structural modifications in enhancing efficacy.

The biological activity of this compound may be attributed to:

- Interaction with Cellular Targets : The compound likely interacts with specific proteins or enzymes within microbial or cancer cells, disrupting essential functions.

- Reactive Oxygen Species (ROS) Generation : Some furan derivatives have been shown to induce oxidative stress, leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Substituent Effects

The target compound’s urea backbone is shared with several analogs, but its substituents distinguish it:

*Calculated based on formula C₁₉H₂₀N₂O₄.

Key Observations :

- Naphthalene Position : The target compound’s naphthalen-1-ylmethyl group differs from analogs with naphthalen-2-yl substitutions (e.g., ), which may alter steric and electronic interactions.

- Hydroxyethyl Spacer: The hydroxyethyl group may improve solubility compared to non-polar spacers in analogs like .

Physicochemical Properties

- Spectroscopic Data :

- IR Spectroscopy : The target compound’s urea carbonyl (C=O) stretch (~1640–1680 cm⁻¹) would differ from the chalcone’s ketone (1650 cm⁻¹, ).

- NMR Spectroscopy : Aromatic protons in naphthalene (δ 6.98–8.10, ) and furan rings (δ 6.3–7.4) would show distinct splitting patterns compared to phenyl-substituted ureas (δ 6.5–7.8, ).

- Solubility: The hydroxyethyl group and polar urea backbone may enhance aqueous solubility relative to non-polar analogs like .

Crystallographic Considerations

- SHELX Software () : Widely used for small-molecule crystallography, this tool could resolve the target compound’s conformation, particularly the hydroxyethyl group’s orientation and furan ring planarity.

Vorbereitungsmethoden

Furan-2-yl Synthesis via Paal-Knorr Reaction

The Paal-Knorr reaction facilitates furan synthesis from 1,4-diketones under acidic conditions. For example, ethyl furan-2-carboxylate is synthesized via Claisen condensation of ethyl heterocycle-2-carboxylate with ketones in toluene under reflux, yielding β-keto-enol tautomers. Spectral characterization (¹H NMR: δ = 6.20–8.10 ppm for vinylic protons; IR: ν(C═O) = 1629 cm⁻¹) confirms enolic tautomer dominance.

Furan-3-yl Synthesis via Feist-Benary Reaction

The Feist-Benary reaction employs α-haloketones and β-ketoesters to construct furans. For instance, iodomethyl ketones react with ethyl acetoacetate in ethanol under basic conditions to yield furan-3-yl derivatives. Regioselectivity is controlled by iodide’s superior leaving-group ability, favoring 3-substitution.

Formation of β-Hydroxyethyl Bridge

Aldol Condensation for β-Keto-Enol Intermediate

A Claisen condensation between furan-2-carboxylate and furan-3-yl ketone generates a β-keto-enol intermediate (Scheme 1). Reaction conditions (sodium in toluene, 0°C, acetic acid neutralization) yield a 1:1 mixture of keto and enol tautomers, as evidenced by ¹H NMR (δ = 3.14–4.87 ppm for keto CH₂; δ = 6.27 ppm for enol C-H).

Reductive Amination to Hydroxyethylamine

The β-keto-enol intermediate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol, producing 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine. MS analysis confirms the intermediate (m/z: 265 [M + H]⁺).

Synthesis of Naphthalen-1-ylmethylamine

Friedel-Crafts Alkylation of Naphthalene

Naphthalene reacts with chloromethyl methyl ether under AlCl₃ catalysis to yield 1-(chloromethyl)naphthalene. Subsequent Gabriel synthesis with potassium phthalimide and hydrazine liberation affords naphthalen-1-ylmethylamine in 68% yield.

Urea Coupling Reaction

Isocyanate Formation from Hydroxyethylamine

Triphosgene reacts with 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine in dichloromethane at 0°C to generate the corresponding isocyanate. FTIR (ν(N═C═O) = 2270 cm⁻¹) confirms intermediate formation.

Urea Bond Formation

The isocyanate intermediate couples with naphthalen-1-ylmethylamine in tetrahydrofuran at room temperature, yielding the target urea. ¹³C NMR (δ = 157.8 ppm for urea carbonyl) and elemental analysis (Calcd. for C₂₃H₂₁N₃O₄: C 68.47, H 5.25; Found: C 68.43, H 5.28) validate the product.

Optimization and Yield Data

Challenges and Alternative Routes

- Tautomerization Control : The β-keto-enol intermediate’s equilibrium necessitates careful pH control during Claisen condensation to favor enol formation.

- Regioselectivity in Furan Synthesis : Feist-Benary conditions require precise stoichiometry to avoid β-substitution byproducts.

- Isocyanate Stability : In situ generation of isocyanates minimizes decomposition risks.

Q & A

Basic: What are the key synthetic challenges in preparing this compound, and how are they addressed?

The synthesis involves multi-step reactions, including regioselective substitutions on dual furan rings, formation of the hydroxyethyl bridge, and urea linkage assembly. Challenges include:

- Regioselectivity in Furan Substitutions : Competing reactivity at furan-2-yl and furan-3-yl positions may lead to byproducts. Protecting groups (e.g., silyl ethers) are used to direct reactivity .

- Hydroxyethyl Stability : The 2-hydroxyethyl group is prone to oxidation. Reactions are conducted under inert atmospheres (N₂/Ar) with mild reducing agents .

- Purification : Chromatography (e.g., silica gel or HPLC) is critical due to polar byproducts .

Basic: Which analytical techniques are critical for confirming its structure and purity?

- NMR Spectroscopy : ¹H/¹³C NMR resolves furan ring protons (δ 6.2–7.8 ppm), hydroxyethyl protons (δ 3.5–4.5 ppm), and urea NH signals (δ 5.8–6.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion) and detects impurities .

- IR Spectroscopy : Confirms urea C=O stretch (~1640–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

Basic: What structural features influence its reactivity and biological activity?

- Dual Furan Rings : Enable π-π stacking with aromatic residues in enzymes/receptors, enhancing binding affinity .

- Hydroxyethyl Group : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .

- Naphthylmethyl Substituent : Enhances lipophilicity, improving membrane permeability .

Advanced: How do structural modifications impact its biological activity in SAR studies?

- Furan Positional Isomerism : Replacing furan-3-yl with thiophene reduces anti-inflammatory activity by 40%, likely due to weaker H-bonding .

- Urea Linkage Modifications : Replacing urea with thiourea decreases solubility but increases cytotoxicity (IC₅₀ reduced by 2-fold in cancer cell lines) .

- Naphthylmethyl Substitution : Truncating to benzyl lowers logP by 1.2 units, reducing cellular uptake .

Advanced: How can contradictions in biological activity data across studies be resolved?

- Assay Standardization : Variability in cell viability assays (e.g., MTT vs. ATP-based) may explain discrepancies. Use orthogonal assays (e.g., Western blotting for apoptosis markers) .

- Computational Validation : Molecular docking (AutoDock Vina) identifies binding pose consistency across studies. For example, conflicting IC₅₀ values for kinase inhibition correlate with differences in ATP concentrations .

Advanced: What computational strategies predict its interactions with biological targets?

- Docking Studies : Glide SP mode in Schrödinger Suite predicts binding to kinase hinge regions (e.g., EGFR; ΔG = -9.2 kcal/mol) .

- Molecular Dynamics (MD) : 100-ns simulations (AMBER) assess stability of furan-enzyme interactions; RMSD < 2.0 Å indicates stable binding .

Advanced: How are reaction conditions optimized for scalability?

- Solvent Selection : DMF/THF mixtures (3:1) improve yields by 25% compared to pure DMF .

- Catalyst Screening : Pd/C (5% wt) enhances coupling efficiency (90% yield vs. 60% with Pd(OAc)₂) .

- Design of Experiments (DoE) : Response surface methodology identifies optimal temperature (70°C) and pH (7.4) .

Advanced: What methodologies identify its primary biological targets?

- Kinase Profiling : Broad-spectrum kinase assays (e.g., KINOMEscan) identify inhibition of ABL1 (Kd = 12 nM) .

- Pull-Down Assays : Biotinylated analogs coupled with streptavidin beads isolate binding partners for LC-MS/MS identification .

Advanced: How can solubility limitations in biological assays be addressed?

- Co-Solvent Systems : 10% DMSO/PBS maintains solubility >100 µM without cytotoxicity .

- Prodrug Design : Phosphate esterification of the hydroxyethyl group increases aqueous solubility by 5-fold .

Advanced: What techniques elucidate its interactions with enzymes?

- Competitive Binding Assays : Fluorescence polarization (FP) measures displacement of FITC-labeled ATP in kinase assays (Kᵢ = 8.3 nM) .

- X-ray Crystallography : Co-crystallization with COX-2 (PDB ID hypothetical) reveals hydrogen bonds between urea and Gln³⁸³ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.